molecular formula C12H13NO2 B11212861 4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate

4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate

Cat. No.: B11212861
M. Wt: 203.24 g/mol
InChI Key: GTMAGMDLEXEBOF-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of an acid catalyst. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    Thiazoles: Compounds with a similar five-membered ring structure but containing sulfur instead of oxygen.

Uniqueness: 4,5-Dimethyl-2-(3-methylphenyl)-1,3-oxazol-3-ium-3-olate is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4,5-dimethyl-2-(3-methylphenyl)-3-oxido-1,3-oxazol-3-ium

InChI

InChI=1S/C12H13NO2/c1-8-5-4-6-11(7-8)12-13(14)9(2)10(3)15-12/h4-7H,1-3H3

InChI Key

GTMAGMDLEXEBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=[N+](C(=C(O2)C)C)[O-]

Origin of Product

United States

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